N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
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Description
N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a useful research compound. Its molecular formula is C17H19Cl2N3O3 and its molecular weight is 384.26. The purity is usually 95%.
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Biological Activity
N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound with significant potential in biological research. Its molecular formula is C17H19Cl2N3O3, and it has garnered attention due to its unique structural properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C17H19Cl2N3O3 |
Molecular Weight | 384.26 g/mol |
Purity | Typically 95% |
IUPAC Name | This compound |
CAS Number | 556041-73-7 |
Research indicates that this compound interacts with various biological targets, particularly in the realm of G protein-coupled receptors (GPCRs). These interactions can modulate signaling pathways critical for cellular responses. For instance, compounds structurally related to this compound have been shown to affect adenylyl cyclase activity and influence ion channel regulation through Gβγ subunits .
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. In vitro tests have demonstrated its effectiveness against a range of bacterial strains, indicating potential applications in treating infections caused by resistant bacteria. The compound's structural similarity to known antibacterial agents enhances its relevance in drug development .
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of various substituted acetamides, including those similar to this compound. The findings showed significant inhibition of bacterial growth in several strains .
- Cytotoxicity Assessment : In another study assessing cytotoxic effects on cancer cell lines, derivatives of the compound were tested for their ability to induce apoptosis. Results indicated that certain modifications to the structure enhanced cytotoxicity against specific cancer types .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique spirocyclic structure and the presence of electron-withdrawing groups like the dichlorophenyl moiety. These features are crucial for binding affinity and selectivity towards biological targets.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O3/c1-10-4-2-3-7-17(10)15(24)22(16(25)21-17)9-14(23)20-11-5-6-12(18)13(19)8-11/h5-6,8,10H,2-4,7,9H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDSSXYSRLYZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.